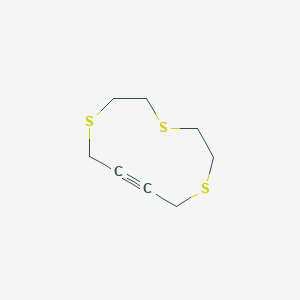
1,4,7-Trithiacycloundec-9-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trithiacycloundec-9-yne is a cyclic thioether compound with an alkyne functionality.
Vorbereitungsmethoden
1,4,7-Trithiacycloundec-9-yne can be synthesized through the reaction of 1,4-dichlorobut-2-yne with various thiol compounds under high dilution conditions. The reaction typically uses potassium hydroxide as a deprotonating agent and industrial methylated spirits as the solvent. This method yields the desired thiacycloalkyne in high purity .
Analyse Chemischer Reaktionen
1,4,7-Trithiacycloundec-9-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne functionality to alkenes or alkanes.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Coordination: The alkyne functionality can coordinate with transition metals to form various complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and transition metal complexes like molybdenum carbonyl . Major products formed from these reactions include sulfoxides, sulfones, alkenes, alkanes, and metal complexes .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trithiacycloundec-9-yne has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4,7-Trithiacycloundec-9-yne involves its ability to coordinate with metal ions through its sulfur atoms and alkyne functionality. This coordination can alter the electronic properties of the metal ions, leading to various chemical and biological effects . The molecular targets include transition metals like molybdenum and cobalt, and the pathways involved include coordination and redox reactions .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Trithiacycloundec-9-yne is unique among thiacycloalkynes due to its specific ring size and alkyne functionality. Similar compounds include:
1,4,7-Trithiacyclononane: A smaller ring compound with similar sulfur coordination properties.
1,5-Dithiacyclonon-7-yne: Another thiacycloalkyne with a different ring size and fewer sulfur atoms.
1,7-Dithia-4-oxa-cycloundec-9-yne: A compound with both sulfur and oxygen atoms in the ring.
Eigenschaften
CAS-Nummer |
158548-70-0 |
|---|---|
Molekularformel |
C8H12S3 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
1,4,7-trithiacycloundec-9-yne |
InChI |
InChI=1S/C8H12S3/c1-2-4-10-6-8-11-7-5-9-3-1/h3-8H2 |
InChI-Schlüssel |
ZLWZHBFKOMIQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC#CCSCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
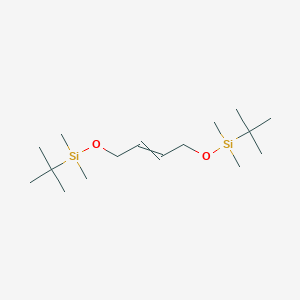
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
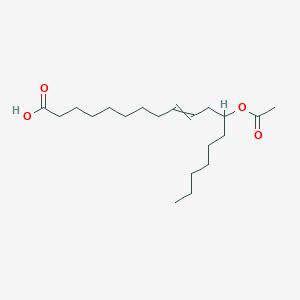
![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
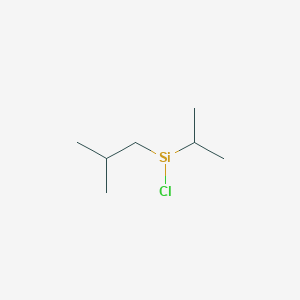
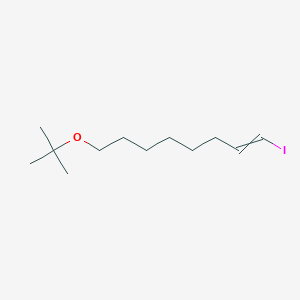

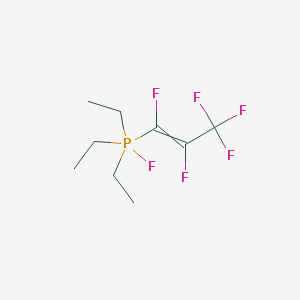
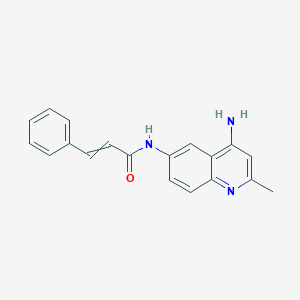
![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
